RIP1 kinase inhibitor 5, also known as compound 5, is a small-molecule inhibitor targeting the receptor-interacting protein kinase 1 (RIPK1). This compound has garnered attention due to its role in regulating cell death pathways, particularly necroptosis and inflammation, which are implicated in various human diseases including cancer and autoimmune disorders. The inhibitor is characterized by its high specificity for RIPK1 and its potential therapeutic applications, particularly in inflammatory diseases such as psoriasis, rheumatoid arthritis, and ulcerative colitis .
The development of RIP1 kinase inhibitor 5 stems from a series of optimization efforts on a benzoxazepinone scaffold derived from a DNA-encoded library. The compound was identified through structure-activity relationship studies aimed at enhancing potency and selectivity against RIPK1 while minimizing off-target effects .
RIP1 kinase inhibitor 5 is classified as a type III kinase inhibitor. This classification is based on its binding mode, which does not interact with the hinge region of the kinase but rather occupies an allosteric site unique to RIPK1. This selectivity is crucial for reducing potential side effects associated with broader kinase inhibition .
The synthesis of RIP1 kinase inhibitor 5 involves several key steps:
The synthesis process is detailed in publications that outline specific reaction conditions, reagents used, and purification techniques employed to isolate the final product with high purity and yield .
The molecular structure of RIP1 kinase inhibitor 5 features a benzoxazepinone core with additional functional groups that enhance its binding affinity for RIPK1. Notably, it includes:
The structural formula can be represented as follows:
The compound exhibits a molecular weight of approximately 364.36 g/mol. Detailed crystallographic data are available in the Protein Data Bank under accession number 5TX5, providing insights into the three-dimensional arrangement of atoms within the molecule .
RIP1 kinase inhibitor 5 undergoes specific chemical reactions that are crucial for its activity:
The kinetics of binding and inhibition have been characterized using various assays, including fluorescence polarization and ADP-Glo assays, which measure the concentration-dependent effects on RIPK1 activity .
RIP1 kinase inhibitor 5 exerts its effects by binding to an allosteric site on RIPK1, preventing its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in necroptosis and inflammation:
In vitro studies have shown that compound 5 effectively reduces tumor necrosis factor-induced cellular responses with an IC50 value in the low nanomolar range (around 32 nM) .
Relevant data indicate that compound 5 has an optimal log P value indicating suitable lipophilicity for drug absorption .
RIP1 kinase inhibitor 5 has significant potential applications in:
The kinase domain of Receptor-interacting serine/threonine-protein kinase 1 (residues 1-375) adopts a canonical bilobate structure comprising an N-terminal lobe (N-lobe) with a five-stranded β-sheet and αC-helix, and a C-terminal lobe (C-lobe) rich in α-helices [1] [2]. Critical structural elements governing activation include:
Crystallographic studies reveal that Receptor-interacting serine/threonine-protein kinase 1 transitions between active (DFG-in) and inactive (DLG-out) conformations. In the DLG-out state, the phenylalanine residue of the DLG motif rotates inward, creating a hydrophobic allosteric pocket adjacent to the ATP-binding site [1] [6]. This pocket is a key target for Type II inhibitors.
Table 1: Key Structural Elements in Receptor-interacting serine/threonine-protein kinase 1 Kinase Domain
Structural Element | Residue Range | Functional Role |
---|---|---|
P-loop | 24-31 | Anchors ATP phosphate groups |
αC-helix | ~50-75 | Positions Glutamate 63 for catalysis |
Catalytic loop | 136-143 | Contains catalytic Aspartate 156 |
DLG motif | 154-156 | Activation loop hinge; regulates DLG-out conformation |
Activation loop | 166-187 | Controls substrate access; disordered in inactive state |
Type II inhibitors stabilize the inactive DLG-out conformation, preventing Receptor-interacting serine/threonine-protein kinase 1 activation. Structural analyses show these compounds occupy three distinct regions:
The DLG-out pocket is lined by hydrophobic residues (Methionine 66, Methionine 67, Leucine 129, Valine 134, Leucine 159) that accommodate inhibitor substituents. For example, the tert-butyl group of compound 8 (1-aminoisoquinoline series) interacts with Leucine 70, Valine 75, Valine 76, and Alanine 155 [1]. Bifurcated hydrogen bonds between the urea linker and Glutamate 63 (αC-helix), plus a bond to Aspartate 156 backbone amide, further stabilize the inactive state [1] [6].
Table 2: Key Interactions of Type II Inhibitors with DLG-out Receptor-interacting serine/threonine-protein kinase 1
Inhibitor Component | Interaction Type | Receptor-interacting serine/threonine-protein kinase 1 Residues |
---|---|---|
Heterocycle (e.g., furo[2,3-d]pyrimidine) | Hydrogen bonding | Backbone N/CO of Met 95 |
Urea/amide linker | Hydrogen bonding | Glu 63 (side chain), Asp 156 (backbone) |
Hydrophobic moiety (e.g., tert-butyl) | Van der Waals | Leu 70, Val 75, Val 76, Leu 129, Val 134, Ala 155 |
The Receptor-interacting serine/threonine-protein kinase 1 homotypic interaction motif domain (~35 amino acids) facilitates amyloid-like fibrillar assemblies essential for necrosome formation. Structural studies reveal that Receptor-interacting serine/threonine-protein kinase 1 homotypic interaction motif interacts with homologous domains in Receptor-interacting serine/threonine-protein kinase 3 and Toll/interleukin-1 receptor-domain-containing adapter-inducing interferon-β through:
Receptor-interacting serine/threonine-protein kinase 1 homotypic interaction motif-dependent complexes are regulated by ubiquitination and phosphorylation. For instance, Transforming growth factor beta-activated kinase 1 phosphorylates Receptor-interacting serine/threonine-protein kinase 1 at Serine 321/336, disrupting Receptor-interacting serine/threonine-protein kinase 1 homotypic interaction motif interactions and necrosome formation [3] [7]. Additionally, A20 and Cylindromatosis deubiquitinases cleave ubiquitin chains from Receptor-interacting serine/threonine-protein kinase 1, promoting its dissociation from complex I and availability for necrosome assembly [3] [5].
Receptor-interacting serine/threonine-protein kinase 1 functions as a molecular switch directing cells toward survival or death, governed by ubiquitination status:
Nuclear factor kappa-light-chain-enhancer of activated B cells Survival Signaling:
Kinase-Dependent Death Pathways:
Genetic evidence confirms this dichotomy: Mice expressing ubiquitination-defective Receptor-interacting serine/threonine-protein kinase 1 Lysine 376→Arginine die embryonically from aberrant cell death, rescued by Receptor-interacting serine/threonine-protein kinase 1 kinase inhibition [3] [5].
Receptor-interacting serine/threonine-protein kinase 1 kinase activity integrates necroptotic and apoptotic pathways through shared components:
Type II Receptor-interacting serine/threonine-protein kinase 1 inhibitors (e.g., furo[2,3-d]pyrimidine series) block this cross-talk by stabilizing the DLG-out conformation, preventing both Receptor-interacting serine/threonine-protein kinase 1 autophosphorylation and Receptor-interacting serine/threonine-protein kinase 3 recruitment. Consequently, these inhibitors protect against Tumor necrosis factor α-induced systemic inflammatory response syndrome in mice by blocking both death pathways [1] [4]. Notably, Receptor-interacting serine/threonine-protein kinase 1 kinase inhibition does not affect its scaffolding function in nuclear factor kappa-light-chain-enhancer of activated B cells activation, preserving homeostatic signaling [3] [5].
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